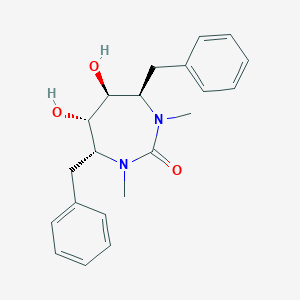![molecular formula C10H5BrN2O2S B124798 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 149210-30-0](/img/structure/B124798.png)
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (BBT) is a heterocyclic compound that has gained interest in scientific research due to its potential use as a therapeutic agent. BBT is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood. However, it has been proposed that 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activity. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is also a synthetic compound that can be easily synthesized using various methods. However, the limitations of using 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in lab experiments include its potential toxicity and lack of specificity for certain target cells.
Direcciones Futuras
There are several future directions for 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research. One direction is to investigate the potential use of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the mechanism of action of 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid in more detail to better understand its biochemical and physiological effects. Furthermore, the development of more specific 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid derivatives may provide a more targeted approach for the treatment of specific diseases.
Métodos De Síntesis
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the copper-catalyzed N-arylation reaction. The most common method for synthesizing 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2-aminothiophenol with 6-bromo-2-chloroimidazo[1,2-a]pyridine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been found to exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
Propiedades
Número CAS |
149210-30-0 |
|---|---|
Nombre del producto |
6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Fórmula molecular |
C10H5BrN2O2S |
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O2S/c11-5-1-2-7-8(3-5)16-10-12-6(9(14)15)4-13(7)10/h1-4H,(H,14,15) |
Clave InChI |
YRLYCORSJSVZKY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
SMILES canónico |
C1=CC2=C(C=C1Br)SC3=NC(=CN23)C(=O)O |
Sinónimos |
7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



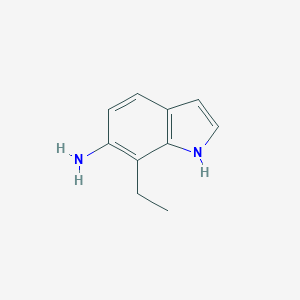
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)
![tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)
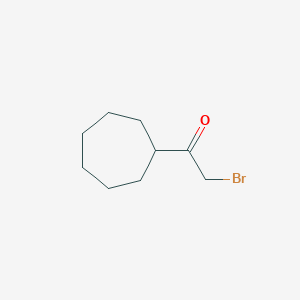
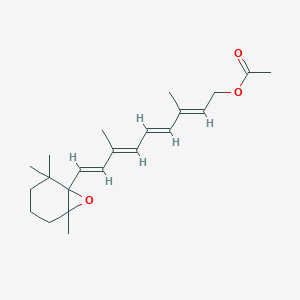

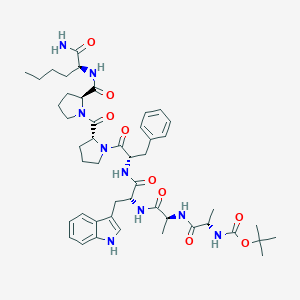
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
